molecular formula C8H10O3S B3052635 1-Methoxy-3-(methylsulfonyl)benzene CAS No. 43032-67-3

1-Methoxy-3-(methylsulfonyl)benzene

Cat. No.: B3052635
CAS No.: 43032-67-3
M. Wt: 186.23 g/mol
InChI Key: YMYKXUBZPNRRQD-UHFFFAOYSA-N
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Description

1-Methoxy-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol. It consists of a benzene ring substituted with a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3). This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methoxy-3-(methylsulfonyl)benzene typically involves electrophilic substitution reactions. One common method includes the reaction of 1-methoxybenzene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-(methylsulfonyl)benzene undergoes various chemical reactions, primarily electrophilic aromatic substitution reactions. Common reagents used in these reactions include halogens, sulfonating agents, and nitrating agents. For example, the compound can react with bromine in the presence of a catalyst to form brominated derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxy-3-(methylsulfonyl)benzene has several scientific research applications:

    Polyketide Modification: It has been used in studies involving the modification of polyketides, which are important in the development of antibiotics and other pharmaceuticals.

    Structural Analysis: The compound’s structure has been analyzed to understand the orientation of methoxy and sulfonyl groups, contributing to the field of molecular structure analysis.

    Cationic Polymerization: It has been used as a model compound in studies of cationic polymerization processes, which are important in the production of various polymers.

    Inclusion Compounds: Research has shown that certain benzene derivatives, including this compound, can form inclusion compounds, which are essential for understanding molecular encapsulation mechanisms.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(methylsulfonyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The methylsulfonyl group, being an electron-withdrawing group, can influence the reactivity and orientation of the substitution reactions. These interactions with molecular targets and pathways are crucial for its applications in various chemical processes.

Comparison with Similar Compounds

1-Methoxy-3-(methylsulfonyl)benzene can be compared with other similar compounds such as:

    1-Methoxy-4-(methylsulfonyl)benzene: This compound has a similar structure but with the methylsulfonyl group in the para position relative to the methoxy group.

    1-Methoxy-2-(methylsulfonyl)benzene: Here, the methylsulfonyl group is in the ortho position relative to the methoxy group.

    1-Methoxy-3-(methylthio)benzene: This compound has a methylthio group (-SCH3) instead of a methylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research and industrial processes.

Properties

IUPAC Name

1-methoxy-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKXUBZPNRRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293474
Record name 1-methoxy-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43032-67-3
Record name NSC89792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methoxythioanisole (3.084 g, 20 mmol) in 300 mL acetone was added a solution of oxone (30.74 g, 50 mmol) in 125 mL water, resulting in the formation of a white precipitate. Stirring continued overnight, and the solid was filtered off and washed with acetone. Filtrate was concentrated to remove acetone. Aqueous layer was extracted with EtOAc (2×200 mL) and dried over Na2SO4. The solvent was removed to give 1-methanesulfonyl-3-methoxy benzene (3.68 g, 98%) as oil.
Quantity
3.084 g
Type
reactant
Reaction Step One
Name
Quantity
30.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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